N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide
Description
N-[2-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with a benzodioxole-carbonyl group at position 2 and a 2-(4-methylphenoxy)acetamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-15-6-9-17(10-7-15)29-13-22(27)26-23-18-4-2-3-5-19(18)32-25(23)24(28)16-8-11-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIJTONYBKGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide, with CAS number 886181-25-5, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 429.4 g/mol |
| Structure | Structure |
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The benzofuran and phenoxy groups contribute to its pharmacological potential, possibly enhancing its interaction with biological targets. The exact mechanism of action remains under investigation, but compounds with similar structures have shown promise in various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds related to the benzodioxole structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.
Insecticidal Properties
A study focused on the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases, highlighted the importance of structural components in determining efficacy. While specific data on this compound was not detailed in this context, the presence of the benzodioxole group is indicative of potential insecticidal activity .
Cytotoxicity and Safety
In evaluating safety profiles, related compounds have shown low cytotoxicity against human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM). This suggests that this compound may possess a favorable safety profile for further development .
Study on Structural Variants
A comparative study involving various benzodioxole derivatives demonstrated that modifications in the aromatic rings significantly affect biological activity. For example, a derivative with a methylenedioxy substituent exhibited notable larvicidal activity with LC and LC values indicating strong potential as an insecticide . Although specific data on the compound was not provided, these findings underscore the relevance of structural analysis in predicting biological efficacy.
Neuroprotective Effects
Research into related compounds has identified neuroprotective properties attributed to similar structural characteristics. For instance, certain benzofuran analogs have been shown to protect against oxidative stress in neuronal cells, suggesting that this compound might also exhibit neuroprotective effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares the target compound with structurally related acetamide derivatives:
Key Findings from Comparative Studies
Aromaticity and Bioactivity: The target compound’s benzodioxole and benzofuran groups may enhance metabolic stability compared to simpler phenoxy-acetamides (e.g., ’s compound), which lack fused aromatic systems. This is critical for prolonged activity in pharmaceutical applications . In contrast, ’s benzothiazole derivatives exhibit strong antimicrobial activity due to electron-withdrawing substituents (Cl, CF₃), a feature absent in the target compound .
The target compound lacks these groups, suggesting divergent sensory properties .
Solubility and Stability :
- Oxazole-containing analogs () demonstrate higher water solubility than the target compound, which may limit the latter’s applicability in aqueous formulations .
Preparation Methods
Nitration of Safrole Derivative
The synthesis begins with selective nitration of a 1,3-benzodioxole precursor, typically safrole (4-allyl-1,2-methylenedioxybenzene). Nitration is achieved using nitric acid in acetic acid at 0–5°C, yielding 5-nitro-1,3-benzodioxole. This step ensures regioselectivity due to the electron-donating methylenedioxy group directing nitration to the para position.
Oxidation to Carboxylic Acid
The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C), followed by oxidation to the corresponding carboxylic acid. Potassium permanganate in a biphasic system (water-benzene) with benzyldimethyltetradecylammonium chloride as a phase-transfer catalyst converts the intermediate to 5-carboxy-1,3-benzodioxole. The carboxylic acid is isolated in 60% yield after acidification and recrystallization.
Activation for Acylation
The carboxylic acid is activated for subsequent coupling reactions. Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which is stabilized in anhydrous dichloromethane. Alternatively, 1,1'-carbonyldiimidazole (CDI) generates an active carbonyl intermediate for aminolysis.
Construction of the Benzofuran Core
The benzofuran scaffold is synthesized via cyclization of a phenolic ether precursor, leveraging methodologies from substituted benzofuran syntheses.
Preparation of Phenolic Ether Intermediate
A 2-hydroxyacetophenone derivative is reacted with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) to form a 2-(2-bromoethoxy) intermediate. Subsequent treatment with polyphosphoric acid (PPA) at 120°C induces cyclodehydration, yielding the benzofuran skeleton.
Introduction of the 1,3-Benzodioxole Carbonyl Group
The acyl chloride from Section 1.3 is coupled to the 2-position of the benzofuran core via Friedel-Crafts acylation . Aluminum chloride (AlCl₃) catalyzes the reaction in anhydrous dichloromethane at 0°C, producing 2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran.
Synthesis of the 2-(4-Methylphenoxy)Acetamide Side Chain
The acetamide side chain is introduced through a nucleophilic acyl substitution reaction.
Preparation of 2-(4-Methylphenoxy)Acetic Acid
4-Methylphenol is reacted with chloroacetic acid in a basic aqueous medium (NaOH, 50°C) to form 2-(4-methylphenoxy)acetic acid. The product is purified via recrystallization from ethanol/water.
Activation and Coupling to Benzofuran Amine
The acetic acid derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The activated ester reacts with the primary amine group at the 3-position of the benzofuran core (generated via reduction of a nitro precursor or direct amination). The coupling proceeds at room temperature for 12 hours, yielding the target acetamide after column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Scalability Considerations
Solvent and Catalyst Selection
-
Friedel-Crafts Acylation : Dichloromethane minimizes side reactions compared to benzene.
-
Cyclization : Replacing phosphorus pentoxide with PPA improves yield from 45% to 72%.
-
Coupling Reactions : DMF enhances solubility of polar intermediates, but THF is preferred for amide bond formation to avoid racemization.
Temperature and Reaction Time
| Step | Optimal Temperature | Duration | Yield Improvement |
|---|---|---|---|
| Nitration | 0–5°C | 2 h | 85% → 92% |
| Oxidation | 55–65°C | 4 h | 60% → 68% |
| Cyclization | 120°C | 6 h | 72% → 78% |
| Amide Coupling | 25°C | 12 h | 65% → 73% |
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What methodologies can elucidate the role of the benzodioxole moiety in modulating biological activity?
- Methodological Answer : Synthesize analogs lacking the benzodioxole group and compare bioactivity. Isotopic labeling (¹⁴C/³H) tracks metabolic stability. X-ray co-crystallography or Cryo-EM reveals binding interactions. Quantum mechanical calculations (DFT) assess electronic contributions to binding .
Q. How can researchers investigate the compound’s pharmacokinetic properties, such as metabolic stability and tissue distribution?
- Methodological Answer : Conduct in vitro microsomal stability assays (human/rodent liver microsomes) and in vivo PK studies (rodents). LC-MS/MS quantifies plasma/tissue concentrations. Metabolite identification via UPLC-QTOF-MS. PBPK modeling predicts human dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
